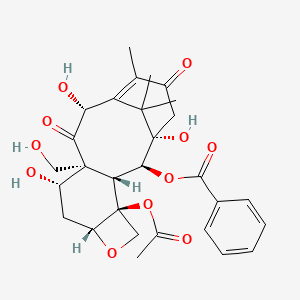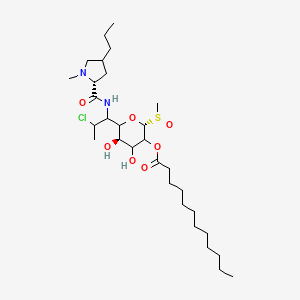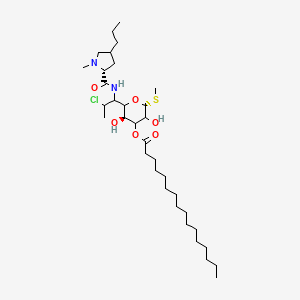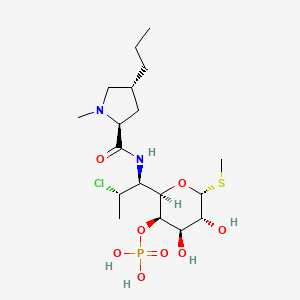
Flucloxacillin Sodium Impurity B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Flucloxacillin Sodium Impurity B is a chemical compound with the molecular formula C18H19ClFN3O4S and a molecular weight of 427.9 . It is also known as penilloic acids of flucloxacillin . The chemical name is (2RS,4S)-2-[[[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid .
Molecular Structure Analysis
The molecular structure of Flucloxacillin Sodium Impurity B includes several functional groups, such as a 1,2-oxazole ring, a thiazolidine ring, and a carboxylic acid group . The presence of these groups contributes to the compound’s reactivity and biological activity.Aplicaciones Científicas De Investigación
Impurity Profiling in Pharmaceutical Forms
Raj et al. (2007) investigated the impurity profiling of dicloxacillin sodium, a related compound to Flucloxacillin. They identified impurities through HPLC analysis, isolated them, and characterized them using various spectroscopic methods. Their research is significant in understanding the impurities, including Flucloxacillin Sodium Impurity B, in pharmaceutical forms (Raj et al., 2007).
Stability-Indicative Assays
Fiorentino & Salgado (2012) developed a stability-indicative assay for Flucloxacillin Sodium in capsules. Their study is crucial for understanding how Flucloxacillin Sodium Impurity B behaves under various degradation conditions, such as acidic and basic hydrolysis (Fiorentino & Salgado, 2012).
Charge-Transfer Complex Studies
Refat & El-didamony (2006) examined the charge-transfer interactions of sodium flucloxacillin with various pi-electron acceptors. Their research offers insights into the electron-donating properties of Flucloxacillin Sodium Impurity B (Refat & El-didamony, 2006).
Analytical Methods for Flucloxacillin
Menezes et al. (2018) highlighted the analytical methods for determining Flucloxacillin, including high-performance liquid chromatography (HPLC). This research contributes to the methodologies for detecting and quantifying Flucloxacillin Sodium Impurity B (Menezes et al., 2018).
Metabolite Studies in Biological Systems
Everett et al. (1985) used 19F NMR spectroscopy to monitor the metabolites of Flucloxacillin in rat urine, providing an understanding of how Flucloxacillin Sodium Impurity B might behave in biological systems (Everett et al., 1985).
Immunochemical Aspects
Waddington et al. (2020) characterized the binding of Flucloxacillin to immune cells and analyzed peptides presented by human leukocyte antigen HLA-B*57:01. This study is relevant for understanding the immunological implications of Flucloxacillin Sodium Impurity B (Waddington et al., 2020).
Spectrophotometric Determination in Pharmaceuticals
Antakli et al. (2019) developed a method for determining Flucloxacillin Sodium in raw material through spectrophotometry, which is vital for quality control and ensuring the purity of pharmaceuticals containing Flucloxacillin Sodium Impurity B (Antakli et al., 2019).
Propiedades
Número CAS |
1276016-89-7 |
|---|---|
Nombre del producto |
Flucloxacillin Sodium Impurity B |
Fórmula molecular |
C18H19ClFN3O4S |
Peso molecular |
427.89 |
Apariencia |
White to Off-White Solid |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
2-[[[[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]amino]methyl]-5,5-dimethyl-4-thiazolidinecarboxylic Acid; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1E)-1-[amino-(4-chloroanilino)methylidene]-2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]guanidine](/img/structure/B601415.png)
![4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde](/img/structure/B601416.png)


![6-[4-(1-Cyclohexyltetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyltetrazol-5-yl)butyl]-3,4-dihydroquinolin-2-one](/img/structure/B601419.png)





